FTBMT

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

FTBMT 具有广泛的科学研究应用:

化学: 用作研究 GPR52 受体功能和信号通路的一种工具化合物。

生物学: 研究其对细胞信号传导和基因表达的影响。

医学: 由于其抗精神病和认知增强作用,它被探索为治疗精神分裂症等精神疾病的潜在治疗剂。

工业: 用于开发针对 GPR52 受体的新药。

作用机制

FTBMT 通过选择性激活 GPR52 受体发挥作用。这种激活导致细胞内环状腺苷单磷酸 (cAMP) 水平升高,进而调节各种信号通路。 该化合物据信通过其对神经元活动和神经递质释放的作用介导其抗精神病和认知增强作用 .

生化分析

Biochemical Properties

FTBMT plays a significant role in biochemical reactions. It interacts with the GPR52 receptor, a Gs-coupled G protein–coupled receptor predominantly expressed in the striatum and nucleus accumbens . The nature of these interactions involves the activation of cAMP signaling in striatal neurons .

Cellular Effects

This compound influences cell function by modulating the activity of GPR52. It inhibits MK-801–induced hyperactivity, an animal model for acute psychosis, without causing catalepsy in mice . This suggests that this compound can impact cell signaling pathways and potentially influence gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the GPR52 receptor. This binding activates cAMP signaling within the cell, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed to improve recognition memory in a novel object recognition test and mitigate MK-801-induced working memory deficits in a radial arm maze test in rats .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to exhibit antipsychotic and procognitive properties without causing catalepsy in rodents .

准备方法

合成路线和反应条件: FTBMT 通过一系列涉及形成唑基苯甲酰胺衍生物的化学反应合成。合成通常涉及以下步骤:

唑环的形成: 此步骤涉及在受控条件下对适当的前体进行环化。

与苯甲酰胺偶联: 然后使用合适的偶联剂和催化剂将唑环与苯甲酰胺衍生物偶联。

纯化: 使用重结晶或色谱等技术对最终产品进行纯化,以达到高纯度。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。使用连续流动反应器和自动化系统可确保生产质量一致。

化学反应分析

反应类型: FTBMT 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以将 this compound 转化为具有不同性质的还原形式。

取代: this compound 可以进行取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应。

主要产物: 这些反应形成的主要产物包括具有改变的化学和生物性质的各种 this compound 衍生物。

相似化合物的比较

FTBMT 在 GPR52 激动剂中是独一无二的,因为它具有高选择性和效力。类似的化合物包括:

- 7-氟色胺盐酸盐

- 非维皮普兰特

- BMS-903452

属性

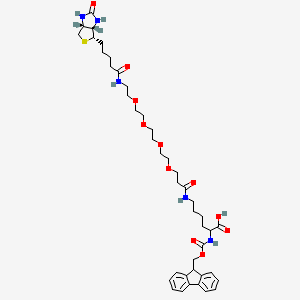

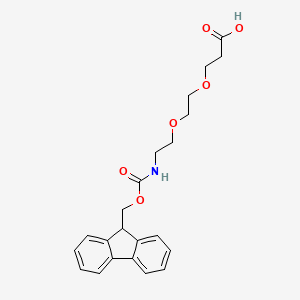

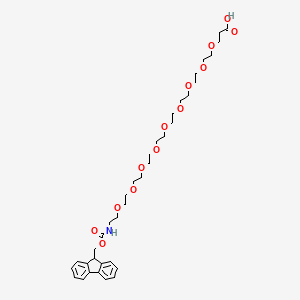

IUPAC Name |

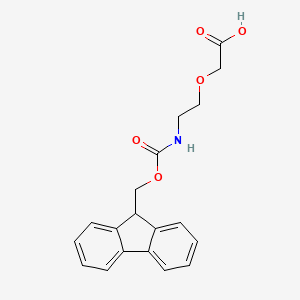

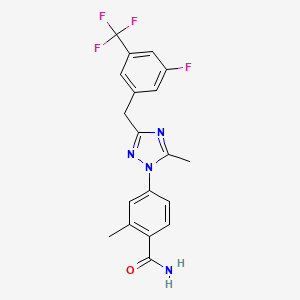

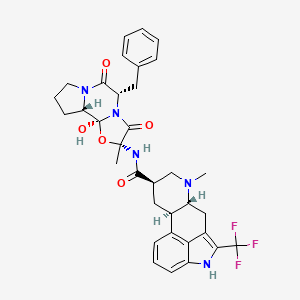

4-[3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1,2,4-triazol-1-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F4N4O/c1-10-5-15(3-4-16(10)18(24)28)27-11(2)25-17(26-27)8-12-6-13(19(21,22)23)9-14(20)7-12/h3-7,9H,8H2,1-2H3,(H2,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXSIXOYTBHZFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC(=N2)CC3=CC(=CC(=C3)F)C(F)(F)F)C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F4N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does FTBMT interact with its target, GPR52, and what are the downstream effects?

A1: this compound selectively binds to and activates GPR52, a Gs-coupled G protein-coupled receptor primarily found in the striatum and nucleus accumbens (NAc) of the brain [, ]. This activation triggers the cAMP signaling pathway, leading to neuronal activation. Interestingly, this compound preferentially activates neurons in the shell of the NAc compared to the striatum []. This selective activation profile may contribute to its antipsychotic-like activity with reduced catalepsy, a common side effect of many antipsychotics.

Q2: Does this compound demonstrate any functional selectivity (biased agonism) at GPR52?

A2: Yes, research indicates that this compound acts as a biased agonist at GPR52, preferentially activating specific signaling pathways []. While this compound strongly stimulates cAMP production and AKT phosphorylation, it does not induce β-arrestin mobilization []. This is in contrast to another GPR52 ligand, rotigotine, which triggers β-arrestin recruitment but not cAMP accumulation []. These findings suggest that this compound and rotigotine exhibit distinct biased agonism profiles at GPR52, highlighting the potential for developing pathway-selective therapeutics targeting this receptor.

Q3: What preclinical evidence supports the potential of this compound as a treatment for schizophrenia?

A3: In rodent models, this compound demonstrates antipsychotic-like effects by inhibiting MK-801-induced hyperactivity without inducing catalepsy []. Moreover, it improves recognition memory in a novel object recognition test and reverses MK-801-induced working memory deficits in a radial arm maze test []. These findings suggest that this compound may be effective in treating both the positive and cognitive symptoms of schizophrenia.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

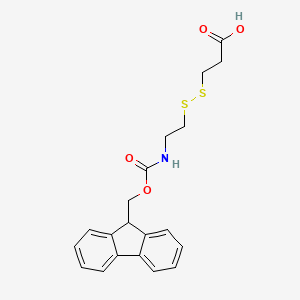

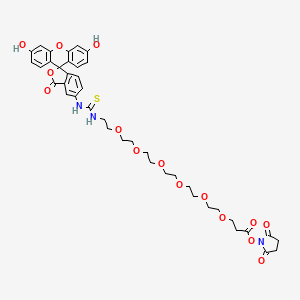

![N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide](/img/structure/B607489.png)